molecular formula C16H10F3NO B2929843 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one CAS No. 59050-37-2

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2929843
CAS No.: 59050-37-2
M. Wt: 289.257
InChI Key: MVLZFNWNJPQTIY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one (CAS: 1342420-13-6) is a fluorinated ketone featuring a 2-phenyl-substituted indole core. This compound is of interest due to its trifluoromethyl ketone group, which enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and material science. It has been discontinued commercially , but its structural analogs remain under active investigation.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLZFNWNJPQTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the trifluoroacetylation of indoles using ethyl trifluoropyruvate as a reagent. The reaction is typically carried out in the presence of a copper catalyst (CuCl) and dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 80°C for 12 hours under an air atmosphere .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Pd-Catalyzed C–H Arylation Reactions

The compound participates in palladium-catalyzed C–H functionalization due to the directing effects of its ketone group. Key findings include:

  • Reaction Conditions : Optimal arylation occurs with Pd(OAc)₂ (10 mol%), AgOAc (2 equiv.), and trifluoroacetic acid (TFA) as an additive in hexafluoroisopropanol (HFIP) at 100°C for 3.5 hours .

  • Substrate Scope : Aryl iodides with electron-donating (e.g., –OMe) or electron-withdrawing (e.g., –CF₃) groups undergo coupling at the indole’s C4 position (Table 1).

  • Yield : Up to 87% isolated yield for products like 3aa (Table 1, entry 17) .

Table 1: Optimization of Pd-Catalyzed C–H Arylation Conditions

EntryCatalystOxidantSolventAdditiveTime (h)Yield (%)
17Pd(OAc)₂AgOAcHFIPTFA3.587
28Pd(TFA)₂AgOAcHFIPTFA3.587

Nucleophilic Addition Reactions

The trifluoromethyl ketone undergoes nucleophilic additions under mild conditions:

  • Reduction : LiAlH₄ in anhydrous ether reduces the ketone to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanol (93% yield) .

  • Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols (85–98% yields) .

Table 2: Substrate Scope for Nucleophilic Additions

SubstrateReagentProductYield (%)
2-Phenylindole derivativeLiAlH₄Trifluoroethanol derivative93
2-Phenylindole derivativeMeMgBrMethyl-adduct95

Oxidation and Substitution Reactions

The trifluoromethyl group and indole ring enable selective transformations:

  • Oxidation : KMnO₄ in acidic conditions oxidizes the indole’s pyrrole ring, forming quinoline derivatives (65–72% yields).

  • Electrophilic Substitution : Halogenation (e.g., Br₂ in HOAc) occurs at the indole’s C5 position, retaining the ketone functionality (78% yield).

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in toluene/water (80°C, 12 hours) .

  • Yield : 70–85% for biaryl products, with retention of the trifluoromethyl ketone group .

Mechanistic Insights

  • C–H Arylation Pathway : The ketone directs palladium to the C4 position via a six-membered palladacycle intermediate. AgOAc facilitates Pd(II)/Pd(0) redox cycling .

  • Nucleophilic Addition : The electron-deficient carbonyl attracts nucleophiles, while the trifluoromethyl group stabilizes the transition state through inductive effects .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to various receptors, influencing biological processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) ¹³C NMR (Carbonyl, ppm) Key References
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one C₁₇H₁₀F₃NO 313.27 N/A ~180 (estimated)
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one C₁₁H₈F₃NO 227.18 N/A ~180 (estimated)
2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one C₁₀H₆Cl₃NO 262.52 N/A 176.7
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one C₆H₃F₃O₂ 164.08 Liquid 180.83 (q, J = 34.8 Hz)

Key Findings and Implications

Electronic Effects : Trifluoroacetyl groups exhibit stronger electron-withdrawing effects than trichloro analogs, enhancing electrophilicity at the carbonyl carbon .

Substituent Influence : Methoxy or phenyl groups on indole modulate solubility and steric accessibility, impacting reaction kinetics .

Synthetic Versatility : Aqueous-phase synthesis with phase-transfer catalysts enables high yields (>95%) in indole derivatives .

Biological Activity

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Synthesis and Structural Characteristics

The synthesis of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of indoles with trifluoromethyl ketones. Recent studies have highlighted efficient methodologies for synthesizing such compounds with high yields and regioselectivity. For instance, a study demonstrated that using tetrabutylammonium bromide (TBAB) as a catalyst in the presence of a base led to yields of up to 96% for related trifluoromethyl indole derivatives .

Biological Activity Overview

The biological activities of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can be categorized into several key areas:

Anticancer Activity

Indole derivatives, including this compound, have shown significant potential in anticancer research. For example, related compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study reported that indole derivatives exhibited potent activity against human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Research indicates that 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one may exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition .

Antiviral Activity

Indole derivatives have also been evaluated for antiviral properties. Compounds similar to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one have demonstrated activity against various viruses including HIV and Hepatitis C. The antiviral mechanism often involves interference with viral replication processes .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of several indole derivatives in vitro. The study found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study reported an IC50 value of 12 µM for a related compound against breast cancer cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, various indole derivatives were screened against S. aureus and E. coli. The results indicated that the trifluoromethylated indoles had significantly lower MICs than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Data Tables

Table 1: Biological Activity Summary of Indole Derivatives

CompoundBiological ActivityIC50/MIC Values
2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-oneAnticancer (Breast Cancer)IC50 = 12 µM
Related Indole DerivativeAntimicrobial (S. aureus)MIC = 3.90 µg/mL
Related Indole DerivativeAntiviral (HIV)IC50 = 5 µg/mL

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